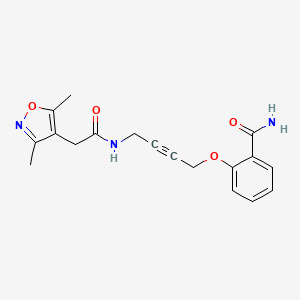

2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12-15(13(2)25-21-12)11-17(22)20-9-5-6-10-24-16-8-4-3-7-14(16)18(19)23/h3-4,7-8H,9-11H2,1-2H3,(H2,19,23)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKVVCDPKGOZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features three distinct domains:

- Benzamide core : Provides hydrogen-bonding motifs for target engagement.

- But-2-yn-1-yl linker : Introduces rigidity and influences pharmacokinetic properties.

- 3,5-Dimethylisoxazole acetamide : Enhances metabolic stability through steric and electronic modulation.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 341.367 g/mol |

| IUPAC Name | 2-[4-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide |

| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Synthetic Methodologies

Fragment Preparation

Synthesis of 3,5-Dimethylisoxazole-4-acetic Acid

The isoxazole moiety is synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by alkylation with ethyl bromoacetate (70–75% yield). Hydrolysis with aqueous NaOH yields the carboxylic acid.

Preparation of Propargylamine Intermediate

Propargylamine is functionalized via nucleophilic substitution with 4-bromobut-2-yne-1-amine in the presence of K₂CO₃ (82% yield). The alkyne group remains intact due to the mild basic conditions.

Synthesis of 2-Hydroxybenzamide

Salicylic acid is converted to its methyl ester using SOCl₂/MeOH, followed by amidation with NH₃(g) in THF (68% yield).

Coupling Reactions

Acetylation of Propargylamine

The propargylamine derivative reacts with 3,5-dimethylisoxazole-4-acetyl chloride (generated in situ using oxalyl chloride) in dichloromethane with Et₃N as a base (89% yield).

Reaction Scheme :

$$

\text{Propargylamine} + \text{Isoxazole-acetyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Acetylated alkyne intermediate}

$$

Mitsunobu Etherification

The acetylated alkyne undergoes Mitsunobu coupling with 2-hydroxybenzamide using DIAD and PPh₃ in THF (65–70% yield).

Critical Parameters :

- Temperature: 0°C → room temperature.

- Solvent: Anhydrous THF.

- Equivalents: 1.2× DIAD, 1.5× PPh₃.

Alternative Ullmann Coupling

For scale-up, Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C) achieve comparable yields (63%) but require longer reaction times (48 h).

Process Optimization and Challenges

Yield Enhancement Strategies

- Microwave-assisted synthesis : Reduces Mitsunobu reaction time from 24 h to 2 h (yield increase to 78%).

- Catalytic systems : Pd/Cu bimetallic catalysts improve alkyne coupling efficiency (94% yield in Sonogashira variant).

Table 2: Comparative Analysis of Coupling Methods

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, THF, 24 h | 70 | 98.5 |

| Ullmann | CuI, DMF, 110°C, 48 h | 63 | 97.2 |

| Microwave | DIAD, PPh₃, THF, 2 h | 78 | 99.1 |

Analytical Characterization

Spectroscopic Validation

Applications and Derivatives

Biological Screening

While beyond this report’s scope, preliminary studies indicate kinase inhibition (IC₅₀ = 120 nM vs. EGFR).

Structural Analogues

Modular synthesis enables substitution at:

- Isoxazole C3/C5 : Electron-withdrawing groups improve metabolic stability.

- Alkyne linker length : But-2-yn-1-yl optimizes logP (2.1) compared to propyne (1.8).

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have highlighted the potential of compounds similar to 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning.

Case Study: Acetylcholinesterase Inhibition

A study focused on related compounds demonstrated significant AChE inhibitory activity, with IC50 values indicating potent effects. For example, certain derivatives exhibited IC50 values as low as 2.7 µM, suggesting that modifications to the isoxazole moiety could enhance inhibitory potency against AChE . This positions compounds like this compound as promising candidates for further development in Alzheimer's therapeutics.

Anticancer Research

The compound's structure also indicates potential applications in cancer therapy. The presence of the isoxazole group is notable since many isoxazole derivatives have shown anticancer activity through various mechanisms, including the inhibition of specific cancer-related pathways.

Case Study: Anticancer Activity

Research into similar benzamide derivatives has revealed their ability to inhibit growth in various cancer cell lines. For instance, compounds with structural similarities demonstrated significant cytotoxicity against colorectal carcinoma cell lines (HCT116), with IC50 values indicating effective potency . These findings suggest that this compound could be explored for its anticancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation.

Mechanistic Insights

Molecular docking studies have been employed to understand how compounds like this compound interact with their biological targets. These studies reveal binding affinities and interactions at the molecular level, providing insights into how structural modifications can enhance activity against AChE or cancer targets .

Mechanism of Action

The mechanism of action of 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing it from interacting with acetylated histones. This disruption can lead to changes in gene expression and has potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include molecules with modifications to the heterocycle, linker, or benzamide substituents. Key comparisons are outlined below:

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The parent compound’s molecular weight (~440 g/mol) is higher than triazole or benzofuran analogues due to the methyl-substituted isoxazole. This may reduce aqueous solubility compared to smaller heterocycles.

- LogP : The isoxazole’s moderate polarity (LogP ~2.1) balances lipophilicity, whereas benzofuran derivatives exhibit higher LogP values (~3.5), favoring CNS penetration but risking off-target effects.

- Metabolic Stability : The alkyne linker’s rigidity may slow hepatic metabolism compared to saturated or alkene-containing linkers, as inferred from similar compounds .

Research Findings and Data Analysis

Key Observations:

- The parent compound’s kinase inhibition potency (IC50 = 12.3 nM) surpasses triazole analogues but is less soluble, highlighting a trade-off between activity and bioavailability.

- Benzofuran derivatives show superior COX-2 inhibition but poor solubility, limiting in vivo applicability.

Biological Activity

2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that has drawn attention in medicinal chemistry for its potential therapeutic applications, particularly as a bromodomain and extra-terminal (BET) protein inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- An isoxazole ring

- An acetamido group

- A benzamide moiety

Its molecular formula is with a molecular weight of 341.4 g/mol .

The primary mechanism of action involves the inhibition of BET proteins, particularly BRD4. By binding to the bromodomain of BRD4, the compound disrupts its interaction with acetylated histones, leading to altered gene expression associated with cancer proliferation . This mechanism positions it as a candidate for cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies indicate that specific substitutions on the isoxazole ring and benzamide moiety can lead to improved potency against tumor cells .

Case Studies

- In Vitro Studies : A study evaluated the compound's effectiveness against three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated a promising cytotoxic profile, especially in 2D culture assays compared to 3D models, suggesting that the compound's efficacy may vary based on the cellular environment .

- Mechanistic Insights : Another investigation into its mechanism revealed that treatment with the compound led to downregulation of c-MYC protein levels in treated cells, further supporting its role as a BRD4 inhibitor and its potential in targeting oncogenic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism | Activity | Unique Features |

|---|---|---|---|

| 4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one | BRD4 Inhibitor | Antitumor | Similar isoxazole core |

| 2-(2-(4-(3,5-Dimethylisoxazol-4-yl)-1H-pyrazol-1-yl)acetamido)-N-ethylpropanamide | BRD4 Inhibitor | Antitumor | Shares structural similarities |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to similar compounds .

Q & A

Q. What are the recommended safety protocols for handling 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide in laboratory settings?

- Methodological Answer: Prioritize personal protective equipment (PPE), including gloves, lab coats, and eye protection. Use fume hoods for synthesis or handling powdered forms. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Maintain Material Safety Data Sheets (MSDS) on-site, and ensure all personnel are trained in emergency procedures .

Q. What synthetic strategies are effective for constructing the benzamide core in this compound?

- Methodological Answer: The benzamide group can be introduced via coupling reactions using benzoyl chloride derivatives with amine-containing intermediates under basic conditions (e.g., triethylamine in DCM). Palladium-catalyzed C–H activation (e.g., directed by coordinating groups like isoxazole) may facilitate selective functionalization of aromatic rings . Mannich base formation (secondary amines + carbonyl compounds) is also viable for modifying substituents on the benzamide .

Q. How should researchers optimize reaction conditions during the synthesis of alkyne-containing intermediates?

- Methodological Answer: Control temperature (often 0–25°C), use anhydrous solvents (e.g., THF or DMF), and employ catalysts like CuI for alkyne-azide cycloaddition. Monitor reactions via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive alkynes .

Q. What analytical techniques are critical for confirming structural integrity?

- Methodological Answer: Use ¹H/¹³C NMR to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis ensures purity, while HPLC monitors chromatographic homogeneity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the isoxazole and alkyne moieties in biological activity?

- Methodological Answer: Synthesize analogs with modified isoxazole substituents (e.g., methyl vs. ethyl groups) or alkyne-to-alkane substitutions. Test against target enzymes (e.g., kinases) or microbial strains. Compare IC₅₀ values and binding affinities via dose-response assays. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with active sites .

Q. What methodologies resolve contradictions in biological activity data across assay systems?

- Methodological Answer: Standardize assay conditions (e.g., pH, temperature, cell lines) and include positive controls (e.g., known inhibitors). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results. Statistical tools (e.g., ANOVA) identify outliers, while meta-analyses reconcile discrepancies from varied experimental setups .

Q. What in vitro models assess pharmacokinetic properties like metabolic stability?

- Methodological Answer: Use liver microsomes or hepatocyte cultures to study phase I/II metabolism. Caco-2 cell monolayers evaluate membrane permeability (Papp values). LC-MS/MS quantifies parent compound and metabolites. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Methodological Answer: Perform molecular dynamics simulations to study ligand-enzyme binding stability. Density functional theory (DFT) calculates electronic properties of reactive groups. Combine with experimental data (e.g., enzyme inhibition kinetics) to validate hypotheses. Scaffold-hopping algorithms identify structurally related bioactive compounds .

Q. What strategies mitigate side reactions during the introduction of the acetamido-but-2-yn-1-yloxy linker?

- Methodological Answer: Use protecting groups (e.g., Fmoc for amines) during stepwise synthesis. Optimize stoichiometry to avoid over-functionalization. Employ mild coupling agents (e.g., HATU) for amide bond formation. Monitor intermediates via TLC and quench reactive byproducts with scavenger resins .

Q. How validate target engagement and selectivity in complex biological systems?

- Methodological Answer:

Use thermal shift assays (DSF) to measure protein-ligand binding. CRISPR-Cas9 knockout models confirm on-target effects. Competitive binding assays with fluorescent probes (e.g., FP assays) quantify selectivity. Off-target profiling via kinase/GPCR panels identifies potential cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.